13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl-

Übersicht

Beschreibung

13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl-: is a chemical compound with the molecular formula C15H24O. It is known for its unique bicyclic structure, which includes an oxygen atom within the ring system. This compound is often used in the fragrance industry due to its powerful and complex dry woody note with an ambery nuance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve green synthesis techniques to minimize environmental impact. For example, Firmenich produces this compound using environmentally friendly methods, ensuring sustainability in its production .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the oxygen atom in the ring system can be further oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C15H24O

- Molecular Weight : 220.35 g/mol

- CAS Number : 13786-79-3

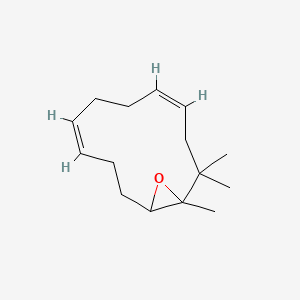

Structure

The compound features a bicyclic structure with an oxygen atom incorporated into the ring system, contributing to its unique chemical reactivity and properties.

Chemistry

In organic synthesis, 13-Oxabicyclo(10.1.0)trideca-4,8-diene serves as a valuable reagent for various chemical reactions:

- Synthesis of Complex Molecules : It can be used as a building block in the synthesis of complex organic molecules.

- Mechanistic Studies : The compound acts as a model for studying reaction mechanisms due to its unique structure.

Table 1: Chemical Reactions Involving the Compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion to oxides | Epoxides |

| Reduction | Formation of alcohols or hydrocarbons | Alcohols |

| Substitution | Replacement of functional groups | Various substituted derivatives |

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules:

- Biological Activity : Studies have indicated that it may exhibit antimicrobial properties and could interact with cellular pathways.

- Mechanism of Action : The compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.

Medicine

The pharmacological properties of 13-Oxabicyclo(10.1.0)trideca-4,8-diene are under investigation for potential therapeutic uses:

- Drug Development : Its unique structure may be leveraged in the design of new pharmaceuticals targeting specific diseases.

- Toxicology Studies : Preliminary toxicological assessments suggest it has a favorable safety profile, making it a candidate for further medical research.

Industry

In industrial applications, the compound is primarily utilized in the fragrance industry due to its distinctive woody and amber scent:

- Fragrance Production : It is incorporated into perfumes and scented products.

- Specialty Chemicals : Beyond fragrances, it is used in producing specialty chemicals and materials.

Case Study 1: Fragrance Development

A major fragrance manufacturer utilized 13-Oxabicyclo(10.1.0)trideca-4,8-diene in creating a new line of perfumes aimed at enhancing woody notes in fragrances. The compound's stability and scent profile were critical in achieving desired olfactory characteristics.

Case Study 2: Antimicrobial Research

In a study exploring new antimicrobial agents, researchers tested the efficacy of 13-Oxabicyclo(10.1.0)trideca-4,8-diene against various bacterial strains. Results indicated significant inhibitory activity, suggesting potential for development into an antimicrobial product.

Wirkmechanismus

The mechanism by which 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- exerts its effects is primarily through its interaction with olfactory receptors. The compound’s unique structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a woody and ambery scent. The molecular targets are the olfactory receptors, and the pathways involved include the olfactory signal transduction pathway .

Vergleich Mit ähnlichen Verbindungen

- 13-Oxabicyclo(10.1.0)trideca-4,8-diene, 1,2,2-trimethyl-

- 1,5,9-trimethyl-13-oxabicyclo(10.1.0)trideca-4,8-diene

Comparison: Compared to similar compounds, 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- stands out due to its specific substitution pattern and the resulting olfactory properties. The presence of three methyl groups and the oxygen atom within the bicyclic structure contribute to its unique scent profile, making it a valuable ingredient in the fragrance industry .

Biologische Aktivität

The compound 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- (CAS No. 71735-79-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C₁₂H₂₂O

- Molecular Weight : 182.30 g/mol

- CAS Number : 71735-79-0

- Purity : Typically assessed in laboratory settings to ensure efficacy in biological studies.

The compound features a bicyclic structure with an oxygen atom incorporated into the ring system, contributing to its unique reactivity and biological properties.

Research indicates that 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl-, exhibits various biological activities, primarily through interactions with specific biological targets. These interactions can lead to alterations in enzyme activity and cellular signaling pathways.

Key Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Insecticidal Properties : The compound has been identified as a component in formulations aimed at controlling arthropods, indicating its potential use as a biopesticide .

- Toxicological Concerns : There are ongoing assessments regarding skin sensitization and irritation potential, as well as carcinogenicity concerns related to human exposure .

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Efficacy against specific arthropods | |

| Toxicity Assessment | Potential skin irritation |

Study on Antimicrobial Effects

A study evaluated the antimicrobial effects of 13-Oxabicyclo(10.1.0)trideca-4,8-diene against various pathogens. Results indicated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Insect Control Formulations

In another investigation focused on agricultural applications, formulations containing this compound were tested for their effectiveness against common agricultural pests. The results demonstrated a notable reduction in pest populations, supporting its use in biopesticide development .

Research Findings

Recent findings highlight the importance of understanding the biological activity of 13-Oxabicyclo(10.1.0)trideca-4,8-diene in various contexts:

- Potential as a Drug Candidate : The compound's unique structure may allow for further exploration in medicinal chemistry, particularly for developing new antimicrobial agents.

- Environmental Impact : Its role as a biopesticide raises questions about environmental safety and sustainability in agricultural practices.

Eigenschaften

IUPAC Name |

(4Z,8Z)-1,2,2-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-14(2)12-10-8-6-4-5-7-9-11-13-15(14,3)16-13/h5,7-8,10,13H,4,6,9,11-12H2,1-3H3/b7-5-,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXIGTZUWRBNMW-RRMOSLQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CCCC=CCCC2C1(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C=C\CC/C=C\CCC2C1(O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-79-0 | |

| Record name | 13-Oxabicyclo(10.1.0)trideca-4,8-diene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.